

Application Note: Using 4-Chloro- α,α -dicyclopropylbenzyl alcohol in Next-Gen NNRTI Synthesis

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Compound of Interest

Compound Name:	4-Chloro- α,α -dicyclopropylbenzyl alcohol
CAS No.:	62586-97-4
Cat. No.:	B11963976

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Abstract & Therapeutic Context

The emergence of drug-resistant HIV-1 strains, particularly those carrying the K103N and Y181C mutations in Reverse Transcriptase (RT), necessitates the development of NNRTIs with flexible, high-affinity hydrophobic cores.

4-Chloro- α,α -dicyclopropylbenzyl alcohol serves as a specialized intermediate for introducing a dicyclopropyl-methyl moiety into the NNRTI scaffold. Unlike rigid phenyl or tert-butyl groups found in first-generation NNRTIs (e.g., Nevirapine), the gem-dicyclopropyl group offers unique "butterfly-like" conformational flexibility. This allows the inhibitor to:

- Maximize Van der Waals contacts within the hydrophobic non-nucleoside binding pocket (NNBP), specifically interacting with Val106, Pro236, and Leu100.
- Retain potency against K103N mutants by accommodating the steric clash introduced by the asparagine residue.

Chemical Profile

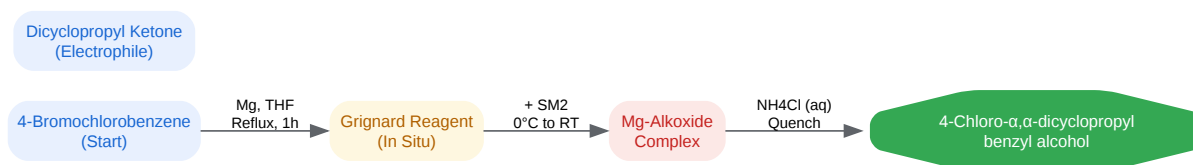
Property	Specification
Chemical Name	4-Chloro- α,α -dicyclopropylbenzyl alcohol
Molecular Formula	C ₁₃ H ₁₅ ClO
Molecular Weight	222.71 g/mol
Appearance	White to off-white crystalline solid
Melting Point	70–72 °C
Solubility	Soluble in DCM, THF, Ethanol; Insoluble in Water
Key Pharmacophore	gem-Dicyclopropyl "Wing" (Hydrophobic Anchor)

Protocol A: Synthesis of Intermediate-077

Objective: High-yield preparation of 4-Chloro- α,α -dicyclopropylbenzyl alcohol via Grignard addition.

Reaction Scheme

The synthesis involves the nucleophilic addition of 4-chlorophenylmagnesium bromide to dicyclopropyl ketone.



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Figure 1: Synthetic pathway for Intermediate-077 via Grignard addition.

Step-by-Step Methodology

Reagents:

- 4-Bromochlorobenzene (1.0 eq)
- Magnesium turnings (1.1 eq, iodine activated)
- Dicyclopropyl ketone (1.05 eq)
- Anhydrous THF (Solvent)
- Saturated NH_4Cl (Quench)

Procedure:

- Grignard Formation:
 - In a flame-dried 3-neck flask under Argon, add Mg turnings and cover with minimal THF. Add a crystal of I_2 to activate.
 - Add 10% of the 4-bromochlorobenzene solution. Heat gently until the reaction initiates (color change/exotherm).
 - Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Stir for 1 hour at 60°C .
- Addition:
 - Cool the Grignard solution to 0°C using an ice/salt bath.
 - Add Dicyclopropyl ketone (diluted in THF) dropwise over 30 minutes. Critical: Maintain internal temperature $<5^\circ\text{C}$ to prevent side reactions.
 - Allow to warm to Room Temperature (RT) and stir for 4 hours.
- Work-up:
 - Cool back to 0°C . Quench slowly with saturated aqueous NH_4Cl .
 - Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

- Dry over Na_2SO_4 , filter, and concentrate in vacuo.
- Purification:
 - Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to yield white crystals.

Protocol B: Downstream Application (NNRTI Coupling)

Objective: Converting the alcohol into a reactive electrophile for attachment to the NNRTI core (e.g., Quinazolinone or DAPY scaffold).

Note: Tertiary alcohols are sterically hindered. Direct substitution is difficult. The standard route involves conversion to the tertiary chloride or elimination-addition sequences.

Conversion to Tertiary Chloride (Active Electrophile)

- Reagents: Intermediate-077 (1.0 eq), Thionyl Chloride (SOCl_2) or Oxalyl Chloride, DCM.
- Procedure:
 - Dissolve Intermediate-077 in anhydrous DCM at 0°C .
 - Add SOCl_2 (1.2 eq) dropwise. Add a catalytic amount of DMF.
 - Stir at RT for 2 hours. Monitor by TLC (Alcohol spot disappears).
 - Evaporate solvent/excess reagent strictly in vacuo (do not wash with water to avoid hydrolysis).
 - Result: 4-Chloro- α,α -dicyclopropylbenzyl chloride.

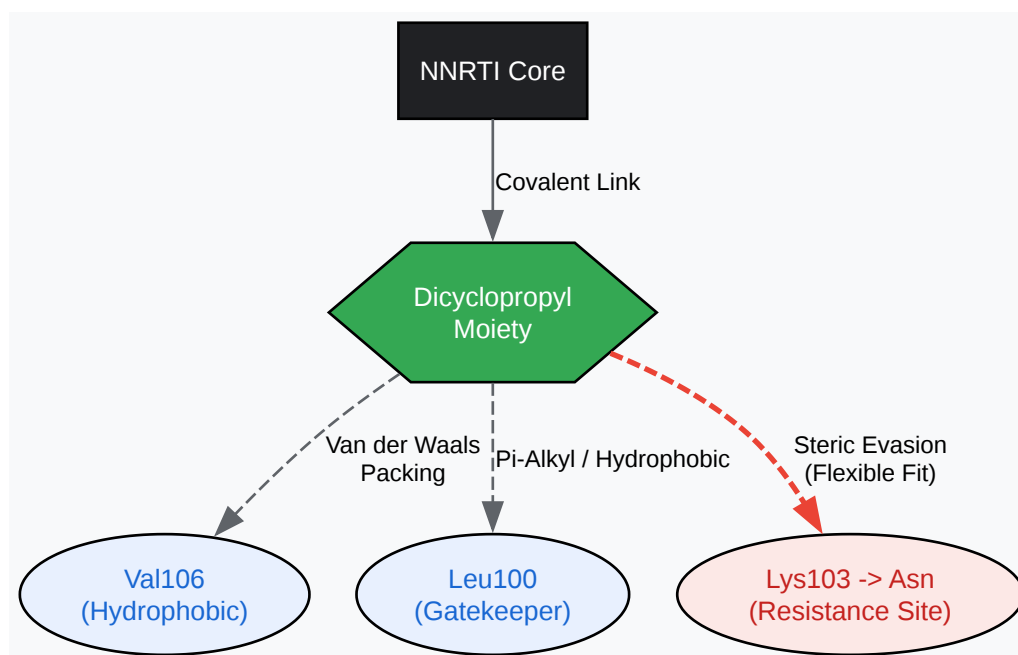
Coupling to NNRTI Core (N-Alkylation)

- Core: 6-Chloro-3,4-dihydroquinazolin-2(1H)-one (or similar).[1]
- Conditions: NaH (base), DMF, 60°C .

- Mechanism: The deprotonated amide nitrogen attacks the tertiary chloride (S_N1/S_N2 borderline mechanism due to steric bulk and carbocation stability).

Mechanism of Action: The "Hydrophobic Anchor"

The efficacy of NNRTIs derived from Intermediate-077 relies on the specific interaction of the dicyclopropyl group within the HIV-1 RT enzyme.



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Figure 2: Interaction map of the dicyclopropyl moiety within the NNRTI binding pocket, highlighting evasion of K103N resistance.

Mechanistic Insight: The gem-dicyclopropyl group creates a bulky yet adaptable hydrophobic shield. When the K103N mutation occurs, the binding pocket shape changes. Rigid groups (like simple phenyls) clash with the mutated Asn103. However, the dicyclopropyl group can rotate slightly ("butterfly motion"), maintaining contact with Val106 and Leu100 without being dislodged by the mutation.

Quality Control & Validation

Test	Method	Acceptance Criteria
Purity	HPLC (C18, ACN/H ₂ O gradient)	> 98.0% Area
Identity	¹ H-NMR (400 MHz, CDCl ₃)	Cyclopropyl multiplets: δ 0.3–0.7 ppm (8H)Benzylic -OH: Singlet (exchangeable)Aromatic: δ 7.2–7.5 ppm (4H)
Water Content	Karl Fischer	< 0.5%
Residual Solvents	GC-Headspace	THF < 720 ppm, Hexane < 290 ppm

Self-Validating Check:

- NMR Diagnostic: The cyclopropyl protons are highly shielded. If the integration in the 0.3–0.7 ppm region is not exactly 8H relative to the aromatic 4H, the Grignard addition may have failed or stopped at the ketone stage (mono-addition is impossible here, but starting material contamination is possible).

Safety & Handling (MSDS Highlights)

- Hazards: Irritant (Skin/Eye). Potential CNS depressant if inhaled (characteristic of benzyl alcohols).
- Handling: Use in a fume hood. Wear nitrile gloves.
- Storage: Store at 2–8°C under inert atmosphere (Argon). Hygroscopic.

References

- National Cancer Institute (NCI). AIDS-076077 (NSC 62586-97-4) Entry. NCI/DTP Open Chemical Repository. [[Link](#)]
- Tucker, T. J., et al. (1994). Synthesis and HIV-1 Reverse Transcriptase Inhibition of Quinazolinones. Journal of Medicinal Chemistry. [[Link](#)]

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Sources

- 1. EP0530994A1 - Quinazoline derivatives as inhibitors of HIV reverse transcriptase - Google Patents [patents.google.com]
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